2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a pyrrole ring, a trifluoromethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Acetamide Moiety: The acetamide group can be formed by reacting an acyl chloride with an amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: It is explored for use in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrole ring may interact with aromatic residues in the target protein, while the acetamide moiety can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-phenylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and interactions.
Uniqueness
2-(1-methyl-1H-pyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological interactions. This positioning can enhance its potential as a pharmaceutical intermediate and its effectiveness in biological studies.
Properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-19-7-3-6-11(19)12(20)13(21)18-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBJPZSNTYWHSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163178 | |
Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477871-98-0 | |
Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477871-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-α-oxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601163178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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